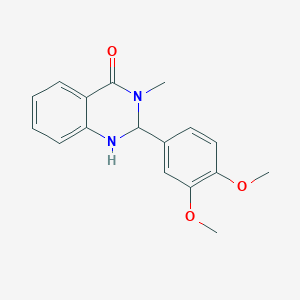

![molecular formula C20H18N2O4S B6012628 methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate CAS No. 331750-23-3](/img/structure/B6012628.png)

methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate

Overview

Description

Methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate, also known as MPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cell signaling pathways. MPB has been shown to have various biochemical and physiological effects, making it a valuable tool for studying cellular processes.

Mechanism of Action

The mechanism of action of methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate involves the inhibition of PTPs through covalent modification of the active site cysteine residue. methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate reacts with the cysteine residue, forming a covalent bond and preventing the enzyme from dephosphorylating its substrate. This inhibition leads to the accumulation of phosphorylated proteins, which can then affect downstream signaling pathways.

Biochemical and Physiological Effects:

The biochemical and physiological effects of methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate are diverse and depend on the specific PTP that is inhibited. For example, inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. Inhibition of SHP-2 has been shown to affect immune cell signaling and cytokine production. methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate has also been shown to have anti-cancer effects, with inhibition of TCPTP leading to decreased cell proliferation and increased apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate in lab experiments is its specificity for PTPs. methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate has been shown to selectively inhibit several PTPs, making it a valuable tool for studying the role of these enzymes in cellular processes. However, one limitation of using methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate is its potential for off-target effects. methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate has been shown to inhibit other enzymes, such as protein tyrosine kinases, at high concentrations, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate. One area of interest is the development of more specific PTP inhibitors. While methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate is a potent inhibitor of several PTPs, it also has off-target effects, which can limit its usefulness in certain experiments. Developing more specific inhibitors could help overcome this limitation. Another area of interest is the role of PTPs in cancer progression. Inhibition of TCPTP has been shown to have anti-cancer effects, and further research could lead to the development of novel cancer therapies. Finally, the role of PTPs in immune cell signaling and cytokine production is an area of active research, and methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate could be a valuable tool for studying these processes.

Synthesis Methods

The synthesis method of methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate involves a multi-step process that requires several chemical reagents and solvents. The first step involves the reaction of 4-bromomethylbenzoic acid with 2-pyridinecarboxaldehyde to form 4-[(2-pyridyl)methyl]benzoic acid. This intermediate is then reacted with phenylsulfonyl chloride to form 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoic acid. Finally, the esterification of this acid with methanol yields the final product, methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate.

Scientific Research Applications

Methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate has been widely used in scientific research as a tool to study the role of PTPs in cellular processes. PTPs are enzymes that regulate the phosphorylation state of proteins, which in turn affects their function. methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate has been shown to inhibit several PTPs, including PTP1B, TCPTP, and SHP-2. This inhibition has been used to study the role of these enzymes in various cellular processes, including insulin signaling, immune response, and cancer progression.

properties

IUPAC Name |

methyl 4-[[benzenesulfonyl(pyridin-2-yl)amino]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-26-20(23)17-12-10-16(11-13-17)15-22(19-9-5-6-14-21-19)27(24,25)18-7-3-2-4-8-18/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSFQHNKHVQUNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801185489 | |

| Record name | Methyl 4-[[(phenylsulfonyl)-2-pyridinylamino]methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzoate | |

CAS RN |

331750-23-3 | |

| Record name | Methyl 4-[[(phenylsulfonyl)-2-pyridinylamino]methyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331750-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-[[(phenylsulfonyl)-2-pyridinylamino]methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-furylmethyl)-5,6-dimethyl-4-(4-methyl-1-piperazinyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6012545.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6012556.png)

![1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B6012562.png)

![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B6012568.png)

![N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide](/img/structure/B6012577.png)

![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B6012580.png)

![(4-methoxy-2-methylphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone](/img/structure/B6012603.png)

![5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6012621.png)

![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6012623.png)

![2-[4-(1H-benzimidazol-2-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6012637.png)

![7-methyl-3-(1-methyl-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6012645.png)

![3-{[(2-carboxy-1-phenylethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6012652.png)